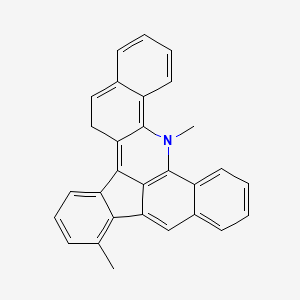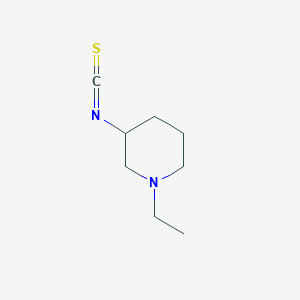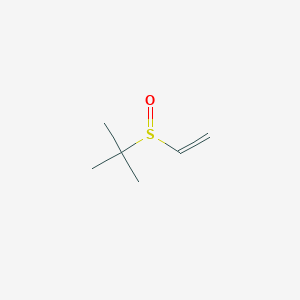
2-Ethenylsulfinyl-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylsulfinyl-2-methylpropane is an organosulfur compound with the molecular formula C6H12OS. It is also known by other names such as vinyl tert-butyl sulfoxide and ethenyl tert-butyl sulfoxide . This compound is characterized by the presence of a sulfinyl group (SO) attached to a methylpropane backbone with an ethenyl group (CH2=CH-) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenylsulfinyl-2-methylpropane typically involves the reaction of vinylmagnesium bromide with tert-butylsulfinyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
[ \text{tert-Butylsulfinyl chloride} + \text{Vinylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Ethenylsulfinyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can react with the ethenyl group.
Major Products
Oxidation: Formation of 2-ethenylsulfonyl-2-methylpropane.
Reduction: Formation of 2-ethenylsulfanyl-2-methylpropane.
Substitution: Formation of substituted ethenyl derivatives.
Scientific Research Applications
2-Ethenylsulfinyl-2-methylpropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethenylsulfinyl-2-methylpropane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The ethenyl group can undergo polymerization, leading to the formation of polymeric materials. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, altering the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanesulfinyl-2-methylpropane
- Vinyl tert-butyl sulfoxide
- Ethenyl tert-butyl sulfoxide
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
42779-15-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-ethenylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C6H12OS/c1-5-8(7)6(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
RKIAVFMRPCYSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


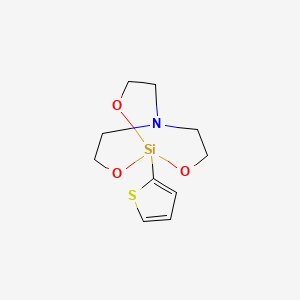

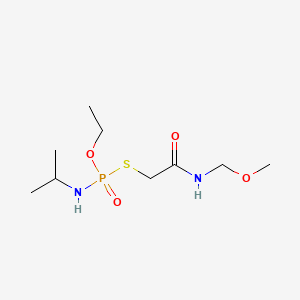
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
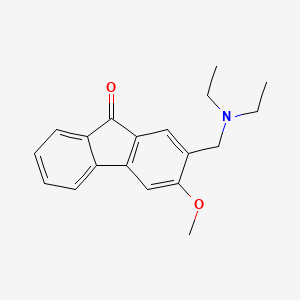
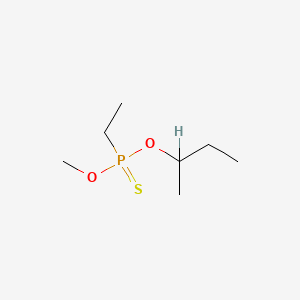
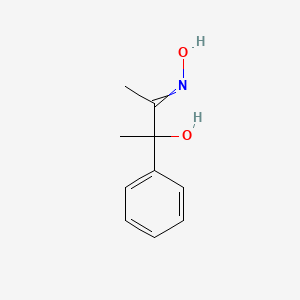
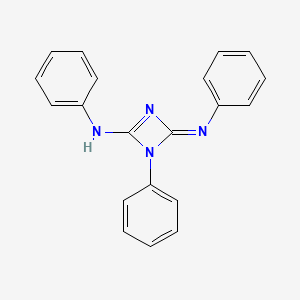
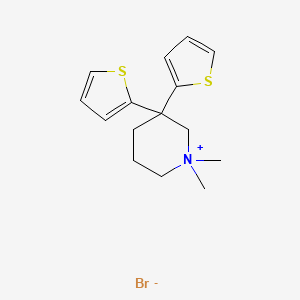


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
